molecular formula C9H6F6 B1439507 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene CAS No. 1022980-26-2

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B1439507
CAS No.: 1022980-26-2
M. Wt: 228.13 g/mol
InChI Key: CRJZWEIYKUCTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C9H6F6. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene typically involves difluoromethylation processes. One common method is the reaction of a suitable aromatic precursor with difluorocarbene reagents under controlled conditions. Industrial production methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to the aromatic ring . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

  • 1-(1,1-Difluoroethyl)-2-fluoro-4-(trifluoromethyl)benzene
  • 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
  • 2-(1,1-Difluoroethyl)-1-methyl-4-(trifluoromethyl)benzene

These compounds share similar structural features but differ in the position of the fluorine atoms and other substituents on the aromatic ring. The unique arrangement of substituents in this compound imparts distinct chemical and physical properties, making it particularly useful in specific applications .

Properties

IUPAC Name

2-(1,1-difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-8(11,12)6-4-5(9(13,14)15)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJZWEIYKUCTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 4
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
2-(1,1-Difluoroethyl)-1-fluoro-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.